N-methyl-N-[[3-(4-pyridinyl)phenyl]methyl]-,2,2,2-trifluoro-1-(trifluoromethyl)ethylester-carbamicacid
Overview
Description
JW 618 is a selective inhibitor of alpha/beta hydrolase domain-containing protein 6 (ABHD6). It demonstrates inhibition concentrations (IC50 values) of 38 nanomolar for mouse ABHD6 and 13 nanomolar for rat ABHD6, indicating its potent activity across species . Additionally, JW 618 is known to inhibit monoacylglycerol lipase (MAGL) with IC50 values of 123 nanomolar, 385 nanomolar, and 6.9 nanomolar for inhibition of MAGL in mouse, rat, and human brain membranes, respectively .
Mechanism of Action
Target of Action
JW 618 primarily targets the enzyme α/β-hydrolase domain-containing 6 (ABHD6) . ABHD6 is involved in the hydrolysis of monoacylglycerols, including the endocannabinoid 2-arachidonoylglycerol (2-AG), which plays a crucial role in various physiological processes such as pain sensation, appetite regulation, and immune response .
Mode of Action
JW 618 acts as a selective inhibitor of ABHD6. By binding to the active site of ABHD6, JW 618 prevents the enzyme from hydrolyzing 2-AG . This inhibition leads to an increase in the levels of 2-AG, thereby enhancing its signaling through cannabinoid receptors .
Biochemical Pathways
The inhibition of ABHD6 by JW 618 affects the endocannabinoid signaling pathway . Elevated levels of 2-AG result in prolonged activation of cannabinoid receptors (CB1 and CB2), which are involved in modulating neurotransmitter release, inflammation, and other cellular processes . This can lead to downstream effects such as reduced pain perception and anti-inflammatory responses .
Pharmacokinetics
JW 618 exhibits favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (ADME) profiles . It is well-absorbed and distributed in the body, with a moderate half-life that allows for sustained inhibition of ABHD6. The compound is metabolized primarily in the liver and excreted via the kidneys .
Result of Action
At the molecular level, JW 618 increases the concentration of 2-AG by inhibiting its breakdown. This leads to enhanced activation of cannabinoid receptors, which can modulate various physiological responses. At the cellular level, this results in reduced inflammation, decreased pain sensation, and potential neuroprotective effects .
Action Environment
The efficacy and stability of JW 618 can be influenced by environmental factors such as pH, temperature, and the presence of other compounds . For instance, extreme pH levels or high temperatures may affect the stability of JW 618, potentially reducing its inhibitory activity. Additionally, interactions with other drugs or compounds that affect the endocannabinoid system could modulate the effectiveness of JW 618 .
JW 618 represents a promising compound for modulating endocannabinoid signaling, with potential therapeutic applications in pain management, inflammation, and neuroprotection.
Preparation Methods
The synthetic routes and reaction conditions for JW 618 are not extensively detailed in publicly available sourcesIndustrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
JW 618 undergoes various types of chemical reactions, including:
Oxidation: JW 618 can undergo oxidation reactions, where it loses electrons and increases its oxidation state.
Reduction: The compound can also undergo reduction reactions, where it gains electrons and decreases its oxidation state.
Substitution: JW 618 can participate in substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
JW 618 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of ABHD6 and MAGL, providing insights into the biochemical pathways involving these enzymes.
Biology: JW 618 is used in biological research to investigate the role of ABHD6 and MAGL in various physiological processes, including lipid metabolism and endocannabinoid signaling.
Medicine: The compound is studied for its potential therapeutic applications in treating diseases related to dysregulated lipid metabolism and endocannabinoid signaling, such as obesity, diabetes, and neurological disorders.
Industry: JW 618 is used in the development of new drugs and therapeutic agents targeting ABHD6 and MAGL .
Comparison with Similar Compounds
JW 618 is unique in its high selectivity and potency for inhibiting ABHD6 and MAGL. Similar compounds include:
JW 642: Another selective inhibitor of MAGL, with different inhibition concentrations and selectivity profiles.
JZL 184: A potent and selective inhibitor of MAGL, used in similar research applications.
URB602: A less potent inhibitor of MAGL, with different selectivity and efficacy profiles.
JW 618 stands out due to its high potency and selectivity across species, making it a valuable tool in scientific research .
Properties
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-yl N-methyl-N-[(3-pyridin-4-ylphenyl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F6N2O2/c1-25(15(26)27-14(16(18,19)20)17(21,22)23)10-11-3-2-4-13(9-11)12-5-7-24-8-6-12/h2-9,14H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZKWMMBPOHSDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)C2=CC=NC=C2)C(=O)OC(C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901016734 | |
Record name | 1,1,1,3,3,3-hexafluoropropan-2-yl methyl{[3-(pyridin-4-yl)phenyl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901016734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1416133-88-4 | |
Record name | 1,1,1,3,3,3-hexafluoropropan-2-yl methyl{[3-(pyridin-4-yl)phenyl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901016734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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